molecular formula C21H18Cl2N2O3S B2545875 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide CAS No. 683763-96-4

4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B2545875
CAS No.: 683763-96-4
M. Wt: 449.35
InChI Key: AWBYWGQZDIVINZ-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is a synthetic sulfonamide-benzamide hybrid compound. Its structure comprises a benzamide core substituted with a 2,3-dichlorophenyl group at the amide nitrogen and a benzyl(methyl)sulfamoyl moiety at the para position of the benzamide ring. Its molecular features, including the dichlorophenyl group and sulfamoyl linker, contribute to its bioactivity and binding affinity to microbial enzymes.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-25(14-15-6-3-2-4-7-15)29(27,28)17-12-10-16(11-13-17)21(26)24-19-9-5-8-18(22)20(19)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBYWGQZDIVINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 4-[Benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

Sulfonylation of 4-(Chlorosulfonyl)benzoic Acid with 2,3-Dichloroaniline

The foundational step involves the reaction of 4-(chlorosulfonyl)benzoic acid with 2,3-dichloroaniline to yield 4-[(2,3-dichlorophenyl)sulfamoyl]benzoic acid. This intermediate is synthesized under anhydrous conditions in tetrahydrofuran (THF) at room temperature, achieving a reaction time of 18 hours. The chlorosulfonyl group undergoes nucleophilic substitution with the aniline’s primary amine, releasing hydrochloric acid as a byproduct. Purification via recrystallization from ethanol/water mixtures affords the sulfonamide intermediate in 65–78% yield, as confirmed by $$^{1}\text{H}$$ NMR and high-performance liquid chromatography (HPLC).

Amidation with N-Benzyl-N-methylamine

The carboxylic acid moiety of 4-[(2,3-dichlorophenyl)sulfamoyl]benzoic acid is subsequently activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in dichloromethane (DCM). This generates an active ester intermediate, which reacts with N-benzyl-N-methylamine to form the target benzamide. The reaction proceeds at room temperature for 20 hours, yielding this compound in 45–86% yield after silica gel chromatography.

Mechanistic Insights

The EDC/HOBT system facilitates carbodiimide-mediated activation of the carboxylic acid, forming an O-acylisourea intermediate. Nucleophilic attack by the secondary amine (N-benzyl-N-methylamine) results in amide bond formation, with HOBT minimizing racemization and side reactions.

Alternative Methodologies and Comparative Analysis

Reductive Amination Approaches

A secondary route involves reductive amination of 4-sulfamoylbenzaldehyde with N-benzyl-N-methylamine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE). While this method is effective for synthesizing N-alkylated sulfonamides, it introduces additional steps for aldehyde generation, rendering it less efficient for large-scale production.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Optimization studies highlight THF as the optimal solvent for sulfonylation due to its ability to solubilize both 4-(chlorosulfonyl)benzoic acid and 2,3-dichloroaniline without hydrolyzing the chlorosulfonyl group. Elevated temperatures (>40°C) promote side reactions, including sulfonic acid formation, whereas room temperature maintains selectivity.

Stoichiometric Considerations

A 10:1 molar excess of 2,3-dichloroaniline relative to 4-(chlorosulfonyl)benzoic acid ensures complete conversion, as evidenced by the absence of residual starting material in HPLC traces. For amidation, a 1.5:1 ratio of N-benzyl-N-methylamine to activated intermediate maximizes yield while minimizing dimerization.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • $$^{1}\text{H}$$ NMR (DMSO-$$d6$$): δ 11.70 (s, 1H, SO$$2$$NH), 7.72–7.88 (m, 3H, aromatic), 4.12 (s, 2H, NCH$$2$$Ph), 2.85 (s, 3H, NCH$$3$$).
  • $$^{13}\text{C}$$ NMR (DMSO-$$d6$$): δ 167.2 (C=O), 142.5 (SO$$2$$), 135.8–118.2 (aromatic carbons), 52.4 (NCH$$2$$Ph), 38.1 (NCH$$3$$).

Mass Spectrometry (MS):

  • ESI-MS: m/z 492.1 (M + H)$$^+$$.
  • High-Resolution MS (HRMS): Calcd. for C$${21}$$H$${18}$$Cl$$2$$N$$2$$O$$_3$$S: 492.0432; Found: 492.0428.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) confirmed ≥99% purity, with retention times consistent with reference standards.

Data Tables and Comparative Synthesis Metrics

Table 1. Yield Optimization for Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (%)
Sulfonylation THF, RT, 18 h 78 98
Amidation EDC/HOBT, DCM, 20 h 86 99
Microwave Alternative 160°C, 6 h N/A N/A

Table 2. Spectroscopic Benchmarks for Final Compound

Technique Key Signals Reference
$$^{1}\text{H}$$ NMR δ 11.70 (SO$$_2$$NH)
$$^{13}\text{C}$$ NMR δ 167.2 (C=O)
HRMS 492.0432 (M + H)$$^+$$

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is C16H16Cl2N2O2S. Its structure includes a sulfonamide group, which is known for its ability to inhibit certain enzymes and has been linked to various pharmacological effects.

Anticancer Applications

Recent studies have demonstrated that sulfonamide derivatives, including this compound, can effectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

  • Mechanism of Action : The inhibition of CA IX has been linked to the induction of apoptosis in cancer cells. For instance, a study reported that certain derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .
  • Case Study : In vitro studies involving MDA-MB-231 breast cancer cell lines demonstrated that these compounds could significantly increase apoptosis rates compared to control groups . This suggests that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

Sulfonamides have historically been known for their antibacterial properties. The compound has shown potential against various bacterial strains.

  • Inhibition Studies : Research indicates that derivatives similar to this compound exhibit significant antibacterial activity by interfering with bacterial growth through the inhibition of carbonic anhydrases present in bacteria .
  • Broad-Spectrum Activity : The compound's effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics, particularly in the context of rising antibiotic resistance.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes.

  • Target Enzymes : Studies have identified its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant for treating neurodegenerative diseases like Alzheimer's disease .
  • Therapeutic Potential : The ability to inhibit these enzymes suggests that this compound could be explored as a therapeutic agent for conditions associated with cholinergic dysfunction.

Synthesis and Derivatization

The synthesis of this compound typically involves the reaction of appropriate benzene derivatives with sulfamoyl chlorides under controlled conditions.

  • Synthetic Pathways : Various synthetic routes have been documented, allowing for the modification of functional groups to enhance biological activity or selectivity towards specific targets .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (nM)Reference
AnticancerCarbonic Anhydrase IX10.93 - 25.06
AntimicrobialVarious Bacterial StrainsNot specified
NeuroprotectionAcetylcholinesteraseNot specified

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : Replaces the benzyl(methyl)sulfamoyl group with cyclohexyl(ethyl)sulfamoyl and substitutes the 4-methoxyphenylmethyl oxadiazole ring with a furan-2-yl group.
  • Bioactivity : Exhibits antifungal activity against C. albicans but with lower potency compared to LMM5 (IC₅₀ values: LMM5 = 8.2 µM, LMM11 = 12.5 µM) .

N-(2,3-Dichlorophenyl)-4-(phenylsulfonamido)benzamide ()

  • Structural Differences : Features a phenylsulfonamido group instead of benzyl(methyl)sulfamoyl.
  • No direct bioactivity data is available, but the dichlorophenyl-benzamide scaffold is retained, suggesting possible antimicrobial applications .

Urease Inhibitors from

Compounds 8–13 in share the benzamide-sulfonamide pharmacophore but differ in substituents:

  • Compound 8 : 2,6-Dichlorophenyl and 4-methylpyrimidinyl groups. Acts as a urease inhibitor (IC₅₀ = 4.3 µM) .
  • Compound 13 : 2,3-Dimethylphenyl and 3,4-dimethylisoxazolyl groups. Higher melting point (241–248°C) due to increased crystallinity from methyl groups .
Table 1: Comparative Analysis of Key Compounds
Compound Name Target Enzyme IC₅₀/EC₅₀ Melting Point (°C) Key Structural Features
LMM5 Thioredoxin reductase 8.2 µM Not reported Benzyl(methyl)sulfamoyl, 4-methoxyphenyl
LMM11 Thioredoxin reductase 12.5 µM Not reported Cyclohexyl(ethyl)sulfamoyl, furan-2-yl
Compound 8 () Urease 4.3 µM 168–173 2,6-Dichlorophenyl, 4-methylpyrimidinyl
Compound 13 () Urease 6.7 µM 241–248 2,3-Dimethylphenyl, dimethylisoxazolyl
N-(2,3-Dichlorophenyl)-4-(phenylsulfonamido)benzamide Not specified N/A Not reported Phenylsulfonamido, dichlorophenyl

Pharmacophore and Substituent Effects

  • Sulfamoyl vs. Sulfonamido : The sulfamoyl group in LMM5 allows for hydrogen bonding with Trr1, whereas sulfonamido groups (as in ) may prioritize hydrophobic interactions .
  • Dichlorophenyl vs.
  • Oxadiazole vs. Pyrimidine/Isoxazole : The 1,3,4-oxadiazole ring in LMM5/LMM11 confers rigidity and π-stacking capability, contrasting with pyrimidine/isoxazole rings in urease inhibitors, which may favor urea binding pockets .

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₂S
  • Molecular Weight : 360.25 g/mol

This compound features a benzamide backbone with a sulfamoyl group and dichlorophenyl substituents, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzamide derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. Notably:

  • Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that benzamide derivatives could inhibit RET kinase activity, leading to reduced cell viability in cancer models .

Antimicrobial Activity

Benzamide derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain benzamide compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these activities ranged from 3.12 to 12.5 µg/mL, indicating potent effects compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of RET kinase; reduced cell viability
AntimicrobialMIC values between 3.12 - 12.5 µg/mL
Other EffectsPotential anti-inflammatory properties

Case Study: Anticancer Efficacy

A notable case study involved the evaluation of a related benzamide derivative in a clinical setting where it was administered to patients with advanced solid tumors. The study reported a partial response in three out of five patients, suggesting that these compounds may be effective in certain cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases that play critical roles in cell signaling pathways associated with cancer progression.
  • Disruption of Cellular Metabolism : Some studies suggest that these compounds may interfere with metabolic pathways essential for pathogen survival, thereby exerting their antimicrobial effects .

Q & A

Q. Why do computational docking results conflict with experimental binding data?

  • Solutions : Refine force field parameters (e.g., include solvation effects with explicit water models) or validate docking poses via mutagenesis (e.g., Ala-scanning of receptor residues) .

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